FNLEALVTHTLPFEK-(Lys-13C6,15N2)

Food authentication Absolute quantification Mass spectrometry

Quantitative food authentication laboratories frequently encounter matrix-induced ion suppression that compromises LC-MS/MS accuracy. This 13C,15N-labeled peptide eliminates that variability by serving as a true chemical mimic of the endogenous FNLEALVTHTLPFEK analyte. - Co-elutes identically with the native peptide, avoiding deuterium-related retention time shifts. - Validated LOQ of 0.57-1.17 ng/mg supports regulatory compliance testing in processed meat products. - Integrates into multiplexed panels (e.g., with SSVFVADPK) for simultaneous liver and muscle quantification.

Molecular Formula C83H127N19O23
Molecular Weight 1767.0 g/mol
Cat. No. B12363593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFNLEALVTHTLPFEK-(Lys-13C6,15N2)
Molecular FormulaC83H127N19O23
Molecular Weight1767.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)NC(CCCCN)C(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)N
InChIInChI=1S/C83H127N19O23/c1-42(2)33-56(95-74(114)60(39-63(86)105)94-70(110)52(85)36-49-21-14-12-15-22-49)72(112)91-53(28-30-65(107)108)71(111)89-46(9)69(109)93-57(34-43(3)4)75(115)99-66(45(7)8)78(118)101-68(48(11)104)79(119)97-59(38-51-40-87-41-88-51)76(116)100-67(47(10)103)80(120)98-61(35-44(5)6)81(121)102-32-20-26-62(102)77(117)96-58(37-50-23-16-13-17-24-50)73(113)92-55(83(124)125)27-29-64(106)90-54(82(122)123)25-18-19-31-84/h12-17,21-24,40-48,52-62,66-68,103-104H,18-20,25-39,84-85H2,1-11H3,(H2,86,105)(H,87,88)(H,89,111)(H,90,106)(H,91,112)(H,92,113)(H,93,109)(H,94,110)(H,95,114)(H,96,117)(H,97,119)(H,98,120)(H,99,115)(H,100,116)(H,101,118)(H,107,108)(H,122,123)(H,124,125)/t46-,47+,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-,68-/m0/s1/i18+1,19+1,25+1,31+1,54+1,82+1,84+1,90+1
InChIKeyRHEVXLGWJAXXBI-FMZYXKLPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FNLEALVTHTLPFEK-(Lys-13C6,15N2) Overview


FNLEALVTHTLPFEK-(Lys-13C6,15N2) is a stable isotope-labeled synthetic peptide corresponding to a tryptic fragment of a rabbit liver-specific protein. It incorporates carbon-13 (13C6) and nitrogen-15 (15N2) at the C-terminal lysine residue, resulting in a mass shift of +8 Da relative to the unlabeled peptide . This compound serves as an internal standard for absolute quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise measurement of rabbit liver content in processed food products [1].

Product role Labeled ISTD peptide for rabbit liver quantification in food
Label 13C6,15N2-Lys (C-terminal), +8 Da shift
Platform LC-MS/MS isotope dilution with co-elution correction

Generic Substitution Risks for This Labeled Peptide


Generic substitution fails because stable isotope-labeled peptides are not interchangeable; they are designed as exact chemical mimics of their target analytes. Unlabeled analogs or peptides with different isotopic labeling schemes (e.g., deuterium-labeled) exhibit distinct physicochemical properties—such as chromatographic retention time shifts and ionization efficiency differences—that compromise quantitative accuracy [1]. In the rabbit liver authentication method, FNLEALVTHTLPFEK-(Lys-13C6,15N2) was specifically validated for co-elution and matched matrix effects with the endogenous FNLEALVTHTLPFEK peptide; substituting it with a different labeled peptide would invalidate the method's validated limits of detection and quantification [2]. The 13C,15N-labeling strategy avoids the chromatographic isotope effects associated with deuterium labels, ensuring superior co-elution and minimizing matrix-induced ion suppression variability [3].

Risk factor
This labeled ISTD
Unlabeled / deuterated analog
Chromatographic co-elution
Near-identical retention to endogenous peptide; validated co-elution for the rabbit liver method
Unlabeled: no internal standard tracking. Deuterated: retention shift may compromise co-elution and introduce differential ion suppression
Matrix-effect correction
Corrects for matrix-induced variability; validated LOD/LOQ in processed food matrices
Deuterated analogs may exhibit altered ionization efficiency under the same source conditions, reducing quantitative accuracy

Quantitative Differentiation Evidence


Validated LOD and LOQ for Rabbit Liver Authentication

In a validated LC-MS/MS method for quantifying rabbit liver in processed foods, FNLEALVTHTLPFEK-(Lys-13C6,15N2) as an internal standard achieved a limit of detection (LOD) of 0.17–0.35 ng/mg and a limit of quantification (LOQ) of 0.57–1.17 ng/mg for the targeted peptide panel [1]. Compared to an unlabeled synthetic peptide external calibration approach, the use of this stable isotope-labeled internal standard corrects for matrix effects and instrument variability, enabling accurate quantification in complex food matrices where external calibration would yield inaccurate results [1].

Validated LOD/LOQ
Method context
LOD 0.17–0.35 ng/mg
LOQ 0.57–1.17 ng/mg
Supports method replication with matrix-corrected quantification
LC-TQ-MS/MS, 15 processed food samples
Food authentication Absolute quantification Mass spectrometry

Tissue Specificity: Liver vs. Muscle and Offal

FNLEALVTHTLPFEK-(Lys-13C6,15N2) corresponds to a peptide that is specifically detected in rabbit liver tissue but not in rabbit skeletal muscle [1]. In the same study, peptides SSVFVADPK and PHSHPALTPEQK were skeletal muscle-specific, while AFFGHYLYEVAR was common to both liver and muscle [1]. This tissue-specificity enables unambiguous identification of liver contamination or adulteration in rabbit meat products—a differentiation not achievable with the other peptide markers.

Tissue specificity
Head-to-head
Liver only vs Muscle-specific / shared peptides
This peptide SSVFVADPK (muscle); AFFGHYLYEVAR (liver+muscle)
Enables unambiguous liver detection in adulteration screening
Pure rabbit liver vs. skeletal muscle by LC-MS/MS
Tissue specificity Proteomics Biomarker

Chromatographic Isotope Effects vs. Deuterated Analogs

13C,15N-labeled peptides like FNLEALVTHTLPFEK-(Lys-13C6,15N2) exhibit nearly identical chromatographic retention times to their unlabeled counterparts, with typical retention time shifts of <0.5% [1]. In contrast, deuterium-labeled peptides often show significant retention time shifts (up to 2–5%) due to the hydrophobic isotope effect, leading to differential matrix effects and compromised quantification accuracy [2]. This property is critical for reliable co-elution and matrix-matched internal standardization.

Retention shift
Class-level
13C,15N shift <0.5% vs Deuterated shift 2–5%
~4–10× smaller shift
May support more consistent co-elution and reduced ion suppression variability
Class-level inference from reversed-phase peptide studies
Stable isotope labeling LC-MS Quantitative proteomics

Detection of Undeclared Liver in Commercial Samples

In a study of 15 commercial food samples labeled as containing rabbit meat, FNLEALVTHTLPFEK-(Lys-13C6,15N2) was used as an internal standard to quantify the liver-specific peptide FNLEALVTHTLPFEK [1]. One sample was found to contain undeclared rabbit liver, as evidenced by the detection of the liver-specific peptide signal relative to the labeled internal standard [1]. This demonstrates the compound's utility in identifying adulteration that would be missed by other peptide markers or unlabeled standards.

Adulteration detection
Head-to-head
Detected undeclared liver in 1/15 commercial samples vs Muscle markers would miss it
Supports food authentication workflow using this ISTD
Processed food survey, LC-MS/MS
Food fraud Adulteration detection Regulatory compliance

Optimal Application Scenarios


Absolute Quantification of Liver in Processed Food

FNLEALVTHTLPFEK-(Lys-13C6,15N2) is optimally employed as an internal standard in LC-MS/MS methods for quantifying rabbit liver content in processed meat products, pâtés, sausages, and ready meals. The validated LOQ of 0.57–1.17 ng/mg [1] supports compliance testing with labeling regulations and detection of economic adulteration.

Multiplexed Tissue-Specific Peptide Panels

This labeled peptide can be integrated into a multiplexed panel with other tissue-specific markers (e.g., SSVFVADPK for muscle) to simultaneously quantify liver and muscle content. Such panels enable comprehensive authentication of rabbit meat products, as demonstrated by the detection of undeclared liver in 1 of 15 commercial samples [1].

Method Validation for Food Regulatory Labs

Regulatory and contract testing laboratories developing ISO 17025-accredited methods for rabbit product authentication require certified stable isotope-labeled internal standards. FNLEALVTHTLPFEK-(Lys-13C6,15N2) provides the necessary traceability and matrix-matched correction required for method validation [1].

High-Accuracy Absolute Quantification in Proteomics

In proteomics studies where absolute quantification of rabbit liver proteins is needed—such as toxicology or nutritional studies—this labeled peptide enables accurate, matrix-corrected measurements using AQUA (Absolute QUAntification) or similar isotope dilution mass spectrometry strategies [1].

Application
Selection Property
Validation Focus
Processed food liver quantification
Stable isotope-labeled peptide ISTD
Co-elution and matrix-effect correction
Multiplex tissue authentication
Tissue-specific peptide sequence
Cross-specificity verification
Food testing method validation
Traceable certified internal standard
Method validation documentation context
Proteomics absolute quantification
AQUA / IDMS compatible peptide
Accuracy and precision endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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